Ethyl benzo[d]thiazole-7-carboxylate
Description
Structure
2D Structure
Properties
CAS No. |
677304-90-4 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl 1,3-benzothiazole-7-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)14-6-11-8/h3-6H,2H2,1H3 |
InChI Key |
CCBMSBOPYYNCRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CS2 |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | 2-Aminothiophenol, Ethyl Acetoacetate | Reflux in Ethanol with Acetic Acid |
| 2 | Purification | Ethanol or Acetone | Crystallization |
Biological Applications
Ethyl benzo[d]thiazole-7-carboxylate has been extensively studied for its biological activities:
Antimicrobial Activity
Research indicates that compounds derived from this structure exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development.
Anticancer Properties
Recent investigations highlight its anticancer potential. For instance, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Antiviral and Antiparasitic Effects
There is emerging evidence supporting antiviral activity against coronaviruses and antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. These findings suggest that this compound could be a candidate for further drug development targeting these diseases .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of various benzothiazole derivatives against human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range, showcasing their potential as anticancer agents .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting utility in developing new antibiotics.
- Antiviral Studies : Research on related compounds revealed promising antiviral effects against coronaviruses in cell cultures, warranting further investigation into their mechanisms and potential applications in viral infections .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield benzo[d]thiazole-7-carboxylic acid, a reaction critical for generating bioactive intermediates.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6 M HCl, H₂O, 12 h | Benzo[d]thiazole-7-carboxylic acid | 85–92% | |
| Basic (NaOH, reflux) | 2 M NaOH, EtOH/H₂O, 8 h | Benzo[d]thiazole-7-carboxylic acid | 78–88% |
Mechanism :
-
Base-catalyzed : Nucleophilic hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.
-
Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.
Nucleophilic Substitution Reactions
The thiazole ring’s electron-deficient C-2 position is susceptible to nucleophilic substitution, enabling functionalization.
Key Insight : Microwave-assisted methods reduce reaction times (e.g., 30 minutes for amine substitution) while maintaining yields >80% .
Oxidation and Reduction Reactions
The sulfur atom in the thiazole ring and the ester group participate in redox reactions.
Oxidation
| Target | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Sulfur atom | H₂O₂, AcOH, 50°C, 3 h | Benzo[d]thiazole-7-carboxylate sulfoxide | Forms chiral sulfoxides | |
| Aromatic ring | KMnO₄, H₂O, 100°C, 12 h | Quinoline derivatives | Limited yield (~40%) |
Reduction
| Target | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ester to alcohol | LiAlH₄, THF, 0°C, 2 h | 7-Hydroxymethylbenzo[d]thiazole | 65–70% |
Cycloaddition and Cyclization Reactions
The compound participates in [3+2] and [4+2] cycloadditions, forming fused heterocycles.
| Reaction Type | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 1,3-Dipolar cycloaddition | NaN₃, CuI, DMF, 120°C, 24 h | Triazolo-fused benzo[d]thiazole derivatives | Anticancer lead compounds | |
| Diels-Alder | Maleic anhydride, toluene, reflux | Tetracyclic lactams | Material science |
Mechanistic Note : Copper catalysis enhances regioselectivity in triazole formation.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation, expanding structural diversity.
| Coupling Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-substituted benzo[d]thiazoles | 70–85% | |
| Buchwald-Hartwig | Ar-NH₂, Pd₂(dba)₃, Xantphos, 100°C | 7-Carboxylate-aniline hybrids | 60–75% |
Optimization : Microwave irradiation reduces reaction times to 1–2 hours with comparable yields .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The 7-carboxylate group (target compound) optimizes electronic effects for cyclization reactions, as seen in methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, which undergoes efficient Vilsmeier-Haack formylation . In contrast, 5-carboxylate analogs exhibit diminished reactivity due to reduced conjugation with the thiazole ring . Amino groups at the 2-position (e.g., Ethyl 2-aminobenzo[d]thiazole-7-carboxylate) enhance solubility and participate in hydrogen bonding, critical for kinase inhibition .
Ester Group (Ethyl vs. Methyl) :
- Ethyl esters offer greater lipophilicity and slower hydrolysis rates compared to methyl esters, improving pharmacokinetic profiles in drug candidates .
Preparation Methods
Cyclization of 2-Aminothiophenol with Diethyl Oxalate
The most established and direct synthetic route to ethyl benzo[d]thiazole-7-carboxylate involves the cyclization reaction between 2-aminothiophenol and diethyl oxalate.
-
- 2-Aminothiophenol (1) reacts with diethyl oxalate (2) under reflux conditions.
- This leads to the formation of this compound (3) via intramolecular cyclization, where the thiol and amino groups form the benzothiazole ring.
-
- Typically carried out in an ethanol solvent system.
- Reflux temperature is maintained to facilitate the cyclization.
- The reaction time varies depending on scale but generally ranges from several hours to overnight.
-
- The product is isolated by standard work-up procedures including filtration and recrystallization.
- Reported yields are generally high, making this a practical and efficient method.
This method is well-documented in synthetic literature and is considered a classical approach to benzothiazole derivatives, including this compound.
Hydrolysis and Derivatization of Benzothiazole Esters
Following initial synthesis, this compound can be further transformed or purified by hydrolysis and subsequent reactions:
-
- The ester group can be hydrolyzed under reflux with hydrazine hydrate in ethanol to yield benzo[d]thiazole-7-carbohydrazide.
- This intermediate can be used for further functionalization or derivatization.
-
- The carbohydrazide intermediate can be converted into azide derivatives by treatment with sodium nitrite in glacial acetic acid at low temperatures.
- These azides serve as precursors for further synthetic applications such as sulphonamide formation.
These steps highlight the versatility of the this compound scaffold in synthetic chemistry.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The cyclization method using 2-aminothiophenol and diethyl oxalate remains the most straightforward and efficient route to this compound, favored for its simplicity, good yields, and scalability. This method is widely recognized in the literature and industrial synthesis.
The hydrolysis and azide formation steps expand the synthetic utility of the compound, allowing access to a variety of benzothiazole derivatives with potential biological activities.
The catalytic oxidation approach for related benzothiazole carboxylic acids, while less directly related to the ester, provides a green chemistry alternative for functionalizing benzothiazole rings, highlighting the potential for environmentally friendly processes.
Protective group chemistry, although more relevant to substituted benzothiazoles, informs the preparation of derivatives that could be synthesized from this compound, demonstrating the compound’s versatility as a synthetic building block.
Q & A
Q. How should researchers address low reproducibility in synthetic yields of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
